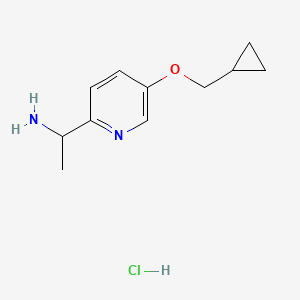
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride
Vue d'ensemble
Description
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride (1-CPME) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a cyclic amine derivative of pyridine and can act as an inhibitor of various enzymes. 1-CPME is an important tool for studying various biological pathways and has been used in a variety of laboratory experiments.
Mécanisme D'action
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride acts as an inhibitor of various enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the activity of the enzyme, which can result in the inhibition of the biochemical pathways that the enzyme is involved in.
Biochemical and Physiological Effects
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including monoamine oxidase A and B, cytochrome P450, and cyclooxygenase. It has also been shown to inhibit the activity of several receptors, including serotonin, dopamine, and norepinephrine receptors. In addition, 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has been shown to inhibit the activity of several signal transduction pathways, including the cAMP pathway and the MAPK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has several advantages when used in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride can also have some limitations when used in laboratory experiments. It can be difficult to control the dose of 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride, which can lead to unpredictable results. In addition, 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride can be toxic at high doses and can cause adverse side effects in some individuals.
Orientations Futures
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the effects of 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride on the body, including its effects on drug metabolism, drug transport, and signal transduction pathways. In addition, future research could focus on the effects of 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride on the brain, including its effects on neurotransmitter release, receptor binding, and synaptic plasticity. Finally, future research could focus on the development of new methods to synthesize 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride and improve its stability and bioavailability.
Applications De Recherche Scientifique
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the body, as well as in studies of enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. It has also been used to study the effects of drugs on the brain, as well as in studies of drug metabolism and drug transport.
Propriétés
IUPAC Name |
1-[5-(cyclopropylmethoxy)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(12)11-5-4-10(6-13-11)14-7-9-2-3-9;/h4-6,8-9H,2-3,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCGNQXLFYXFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)OCC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



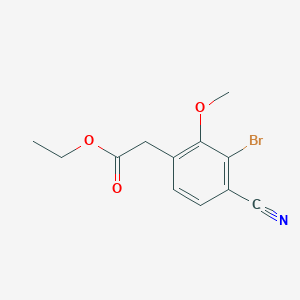

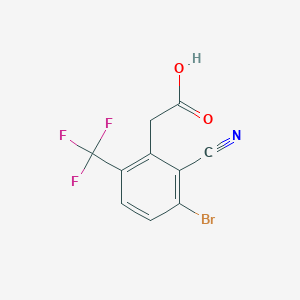
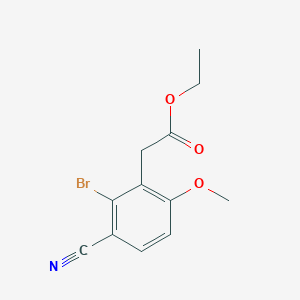


![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)
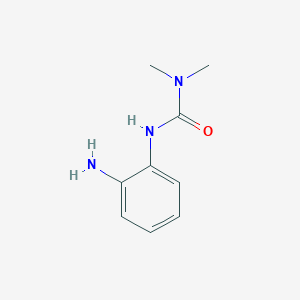

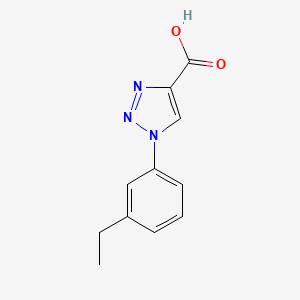
![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)


